N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound that features a unique combination of a thiadiazole ring and a benzothiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Properties
Molecular Formula |
C14H12N4O2S2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O2S2/c19-11(15-14-17-16-12(21-14)8-5-6-8)7-18-13(20)9-3-1-2-4-10(9)22-18/h1-4,8H,5-7H2,(H,15,17,19) |
InChI Key |
LMUJPQIOKYMDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl-substituted thiadiazole with a benzothiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield corresponding acids and amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole and benzothiazole rings are known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar compounds include other thiadiazole and benzothiazole derivatives. Compared to these compounds, N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is unique due to its specific substitution pattern and the presence of both cyclopropyl and benzothiazole moieties. This unique structure may confer distinct biological activities and chemical reactivity.
Biological Activity
N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, structure-activity relationships (SAR), and various biological properties, including anticancer, antimicrobial, and antioxidant effects.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a thiadiazole ring and a benzothiazole moiety. Its molecular formula is with a molecular weight of approximately 347.4 g/mol. The unique combination of these structural elements contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H13N5O2S2 |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1282102-44-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical reagents under controlled conditions. The process often includes the formation of the thiadiazole ring followed by the attachment of the benzothiazole moiety through acylation or similar methods.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit promising anticancer properties, particularly against breast cancer cell lines such as MCF-7. Structure–activity relationship studies indicate that specific substitutions on the thiadiazole and benzothiazole rings can significantly enhance anticancer efficacy. Electron-withdrawing groups at strategic positions have been shown to improve activity against cancer cells .
Antimicrobial Activity
The compound also displays notable antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been correlated with increased antimicrobial potency .
Table: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Moderate to Strong |
Antioxidant Potential
In addition to its anticancer and antimicrobial activities, this compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effects of various derivatives on MCF-7 cells, revealing that compounds with specific para-substituents showed significant inhibition of cell proliferation. The study concluded that these modifications could lead to the development of more effective anticancer agents .
- Case Study on Antimicrobial Efficacy : Another study focused on assessing the antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results indicated that certain derivatives had higher inhibitory concentrations compared to standard antibiotics, suggesting their potential as alternative treatments for bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
